molecular formula C9H15N3S B13595502 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine

4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine

Cat. No.: B13595502
M. Wt: 197.30 g/mol
InChI Key: ZWKBMIXNECTEIV-UHFFFAOYSA-N
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Description

4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine is a heterocyclic compound that contains both a pyrrolidine ring and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its reactivity and potential for diverse biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine typically involves the construction of the thiazole ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-bromoethylamine with thiazole-2-thiol under basic conditions to form the thiazole ring. This intermediate is then reacted with pyrrolidine in the presence of a suitable base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the pyrrolidine moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidine moiety can enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)thiazol-2-amine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.

    2,4-Disubstituted thiazoles: Various derivatives with different substituents on the thiazole ring.

Uniqueness

4-(2-(Pyrrolidin-1-yl)ethyl)thiazol-2-amine is unique due to the combination of the pyrrolidine and thiazole rings, which can result in distinct biological activities and chemical reactivity. The presence of both nitrogen and sulfur atoms in the thiazole ring, along with the pyrrolidine moiety, provides a versatile scaffold for the development of new bioactive compounds.

Properties

Molecular Formula

C9H15N3S

Molecular Weight

197.30 g/mol

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H15N3S/c10-9-11-8(7-13-9)3-6-12-4-1-2-5-12/h7H,1-6H2,(H2,10,11)

InChI Key

ZWKBMIXNECTEIV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2=CSC(=N2)N

Origin of Product

United States

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